Cas no 1192019-96-7 (5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole)
5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole
- 5-tert-butyl-2-(3-propan-2-yloxypyridin-4-yl)-1,3-benzoxazole
- A921370
- 5-tert-butyl-2-(3-isopropoxypyridin-4-yl)benzoxazole
- AGGPJWNXVJBEEY-UHFFFAOYSA-N
- 1192019-96-7
- 5-tert-butyl-2-[3-(propan-2-yloxy)pyridin-4-yl]-1,3-benzoxazole
- SCHEMBL1025159
-
- Inchi: 1S/C19H22N2O2/c1-12(2)22-17-11-20-9-8-14(17)18-21-15-10-13(19(3,4)5)6-7-16(15)23-18/h6-12H,1-5H3
- InChI Key: AGGPJWNXVJBEEY-UHFFFAOYSA-N
- SMILES: O1C(C2C=CN=CC=2OC(C)C)=NC2=C1C=CC(=C2)C(C)(C)C
Computed Properties
- Exact Mass: 310.168127949g/mol
- Monoisotopic Mass: 310.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 48.2Ų
5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole Security Information
- Storage Condition:Sealed in dry,2-8°C
5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152610-1g |
5-(tert-butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole |
1192019-96-7 | 95% | 1g |
$720 | 2021-08-05 | |
| Alichem | A029182309-1g |
5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole |
1192019-96-7 | 95% | 1g |
$620.00 | 2023-09-04 | |
| Chemenu | CM152610-1g |
5-(tert-butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole |
1192019-96-7 | 95% | 1g |
$758 | 2023-11-23 | |
| Ambeed | A473617-1g |
5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole |
1192019-96-7 | 95+% | 1g |
$632.0 | 2024-04-25 |
5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole Suppliers
5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole
Comprehensive Overview of 5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole (CAS No. 1192019-96-7)
The compound 5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole (CAS No. 1192019-96-7) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, including a benzo[d]oxazole core and isopropoxypyridine substituent, make it a versatile intermediate for drug discovery and advanced material applications. Researchers are particularly interested in its potential as a kinase inhibitor scaffold or fluorescence probe, aligning with current trends in targeted cancer therapies and diagnostic imaging.
In recent years, the demand for high-performance organic compounds like 5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole has surged due to its relevance in medicinal chemistry and optoelectronic materials. The compound's tert-butyl group enhances lipophilicity, a critical factor in drug bioavailability, while the isopropoxy moiety contributes to metabolic stability. These attributes address common queries in pharmaceutical forums regarding "improving drug-like properties" and "extending half-life of small molecules", making it a valuable case study for researchers.
The synthesis of CAS 1192019-96-7 typically involves palladium-catalyzed cross-coupling reactions between halogenated benzo[d]oxazole derivatives and 3-isopropoxypyridine precursors. This methodology resonates with the growing interest in green chemistry and atom-economical processes, frequently searched topics in synthetic chemistry communities. Recent publications highlight its utility in constructing EGFR inhibitors, addressing the widespread search for "next-generation tyrosine kinase inhibitors" in oncology research.
From a materials science perspective, the π-conjugated system of 5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole exhibits intriguing photophysical properties. Its blue-light emission characteristics make it a candidate for OLED applications, answering frequent industry searches about "efficient organic emitters" and "thermal-stable luminescent materials". The compound's solid-state fluorescence behavior is particularly noteworthy for developers of bioimaging agents and sensor technologies.
Quality control of 1192019-96-7 involves advanced analytical techniques including HPLC purity analysis and LC-MS characterization, addressing laboratory professionals' frequent concerns about "compound verification methods". The compound's stability under various pH conditions (a trending topic in preformulation studies) has been documented, with degradation pathways mapped using mass spectrometry - information highly sought after in pharmaceutical development forums.
Recent patent landscapes reveal growing intellectual property activity around benzo[d]oxazole derivatives, particularly for neuroprotective agents and anti-inflammatory applications. This aligns with increasing public health searches for "novel neurodegenerative disease treatments". The isopropoxypyridine component's role in blood-brain barrier penetration makes CAS 1192019-96-7 a strategic starting point for CNS drug design, addressing a critical challenge in modern pharmacology.
Environmental and safety assessments of 5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole indicate favorable profiles compared to traditional heterocyclic compounds, responding to industry demands for "sustainable chemical alternatives". Its biodegradation pathways have become a subject of academic interest, coinciding with increased regulatory focus on green pharmaceuticals - a hot topic in both scientific literature and environmental policy discussions.
The commercial availability of 1192019-96-7 from specialty chemical suppliers has expanded significantly, reflecting market needs for high-purity research chemicals. Current Good Manufacturing Practice (cGMP) production capabilities for this compound answer frequent queries about "scalable synthesis routes" and "regulatory-compliant intermediates" in pharmaceutical manufacturing circles. Technical datasheets now routinely include genotoxicity screening results, addressing safety concerns prevalent in preclinical development searches.
Emerging applications in catalysis demonstrate 5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole's utility as a ligand precursor for transition metal complexes. This development responds to catalysis researchers' growing interest in "nitrogen-rich coordinating compounds" and "air-stable catalyst systems". The compound's electron-deficient pyridine moiety and sterically demanding tert-butyl group create unique coordination environments valuable for asymmetric synthesis.
Future research directions for CAS 1192019-96-7 likely include exploration of its supramolecular chemistry potential and polymeric materials incorporation. These avenues address trending academic searches about "functional molecular assemblies" and "high-performance polymer additives". The compound's balanced hydrophobic-hydrophilic character makes it particularly interesting for drug delivery system development, a field experiencing exponential growth in publication and patent activity.
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